molecular formula C14H22N2O3S B11427613 methyl (2Z)-3-butyl-2-(butylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

methyl (2Z)-3-butyl-2-(butylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Cat. No.: B11427613
M. Wt: 298.40 g/mol
InChI Key: IMHRDRDJNZGOTO-UHFFFAOYSA-N
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Description

Methyl (2Z)-3-butyl-2-(butylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is a complex organic compound belonging to the thiazine family. Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique structure, which includes a butyl group, a butylimino group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3-butyl-2-(butylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a butylamine derivative with a thiazine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thiazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve the desired product. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-3-butyl-2-(butylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl (2Z)-3-butyl-2-(butylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of methyl (2Z)-3-butyl-2-(butylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with cellular proteins and disrupt normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole and its derivatives share a similar ring structure but differ in their substituents.

    Benzothiazoles: These compounds have a benzene ring fused to the thiazole ring and exhibit different chemical properties.

Uniqueness

Methyl (2Z)-3-butyl-2-(butylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of butyl and butylimino groups sets it apart from other thiazine derivatives, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H22N2O3S

Molecular Weight

298.40 g/mol

IUPAC Name

methyl 3-butyl-2-butylimino-4-oxo-1,3-thiazine-6-carboxylate

InChI

InChI=1S/C14H22N2O3S/c1-4-6-8-15-14-16(9-7-5-2)12(17)10-11(20-14)13(18)19-3/h10H,4-9H2,1-3H3

InChI Key

IMHRDRDJNZGOTO-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C1N(C(=O)C=C(S1)C(=O)OC)CCCC

Origin of Product

United States

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